molecular formula C6H12ClN3 B3156904 2-(5-methyl-1H-imidazol-4-yl)ethan-1-amine hydrochloride CAS No. 84103-51-5

2-(5-methyl-1H-imidazol-4-yl)ethan-1-amine hydrochloride

Cat. No. B3156904
CAS RN: 84103-51-5
M. Wt: 161.63 g/mol
InChI Key: IRQCBSLSHHBBIT-UHFFFAOYSA-N
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Description

“2-(5-methyl-1H-imidazol-4-yl)ethan-1-amine hydrochloride” is a biochemical reagent used as a substrate for the determination of histamine enzymes . It is a metabolite of histamine (Him) .


Molecular Structure Analysis

The molecular structure of “2-(5-methyl-1H-imidazol-4-yl)ethan-1-amine hydrochloride” is represented by the InChI code: 1S/C6H11N3.ClH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3,7H2,1H3,(H,8,9);1H .

Scientific Research Applications

Immune Response Modifiers and Antitumoral Applications

Imiquimod, an analogue closely related to 2-(5-methyl-1H-imidazol-4-yl)ethan-1-amine hydrochloride, acts as a novel immune response modifier. It has shown no inherent antiviral or antiproliferative activity in vitro but demonstrates significant immunoregulatory, antiviral, antiproliferative, and antitumoral activities in vivo. Imiquimod and its analogues induce local cytokine production, such as IFN-α, -β, and various interleukins, suggesting their utility as topical agents for treating cutaneous diseases like genital warts, genital herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis. The compound's insolubility in water is countered in clinical studies by its incorporation into an oil-into-water cream emulsion, displaying mild-to-moderate, well-tolerated side effects (Syed, 2001).

Corrosion Inhibition

Imidazoline and its derivatives, sharing a core structural motif with 2-(5-methyl-1H-imidazol-4-yl)ethan-1-amine hydrochloride, are recognized for their effectiveness as corrosion inhibitors in the petroleum industry. Their heterocyclic structure, featuring two nitrogen atoms and a pendant side chain or alkyl amine substituent, facilitates strong adsorption on metal surfaces, thereby forming a protective hydrophobic film. This makes them attractive for enhancing the effectiveness of corrosion inhibition, particularly due to their low toxicity, cost, and environmental friendliness (Sriplai & Sombatmankhong, 2023).

Antitumor Activity of Imidazole Derivatives

The antitumor activity of imidazole derivatives, including compounds structurally related to 2-(5-methyl-1H-imidazol-4-yl)ethan-1-amine hydrochloride, has been extensively reviewed. These compounds, such as bis(2-chloroethyl)amino derivatives of imidazole, have shown promising results in preclinical testing for various cancers. The structural versatility of imidazole derivatives enables the synthesis of compounds with diverse biological properties, potentially leading to the discovery of new antitumor drugs (Iradyan et al., 2009).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation respectively .

Future Directions

While specific future directions for “2-(5-methyl-1H-imidazol-4-yl)ethan-1-amine hydrochloride” are not mentioned in the search results, imidazole derivatives are known for their broad range of chemical and biological properties, making them important in the development of new drugs .

properties

IUPAC Name

2-(5-methyl-1H-imidazol-4-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3,7H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQCBSLSHHBBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-methyl-1H-imidazol-4-yl)ethan-1-amine hydrochloride

CAS RN

36376-47-3
Record name 1H-Imidazole-5-ethanamine, 4-methyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36376-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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